

A Comparative Guide to (-)-Anomalin Analytical Standards

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Compound of Interest

Compound Name: (-)-Anomalin (Standard)

Cat. No.: B15559089

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For researchers, scientists, and drug development professionals requiring high-purity (-)-Anomalin for their work, selecting a reliable analytical standard is a critical first step. This guide provides a comparative overview of available (-)-Anomalin standards, supported by experimental data and detailed analytical protocols to aid in the selection process and ensure the accuracy and reproducibility of experimental results.

Comparison of (-)-Anomalin Analytical Standards

Ensuring the quality of an analytical standard is paramount for achieving reliable and consistent results. The purity of the standard is a key indicator of its quality. Below is a comparison of currently available (-)-Anomalin analytical standards from various suppliers.

Supplier	Product Name	CAS Number	Purity Specification
Santa Cruz Biotechnology	(-)-Anomalin A	548740-86-9	≥97% ^[1]
MedChemExpress	(-)-Anomalin	22430-61-1	99.83%
Selleck Chemicals	(-)-Anomalin	22430-61-1	>98%

Note: While a Certificate of Analysis (CoA) provides lot-specific data, the information above represents the purity standards as advertised by the suppliers. Researchers should always refer to the lot-specific CoA for precise purity values.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical standard. Key parameters typically included in a CoA are:

- **Product Identification:** Includes the product name, catalog number, batch or lot number, and CAS number.
- **Physical Properties:** Such as appearance, melting point, and solubility.
- **Analytical Data:** This section provides the results of various analytical tests performed to determine the purity and identity of the compound. Common techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
- **Purity Statement:** A definitive statement of the compound's purity, often determined by HPLC.
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Experimental Protocols for Quality Assessment

The purity and identity of (-)-Anomalin standards are typically confirmed using a combination of chromatographic and spectroscopic techniques. The following are representative experimental protocols for HPLC and NMR analysis.

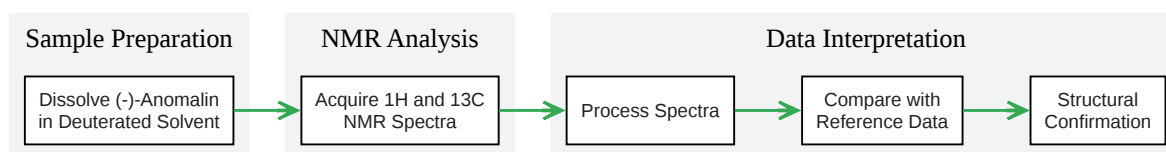
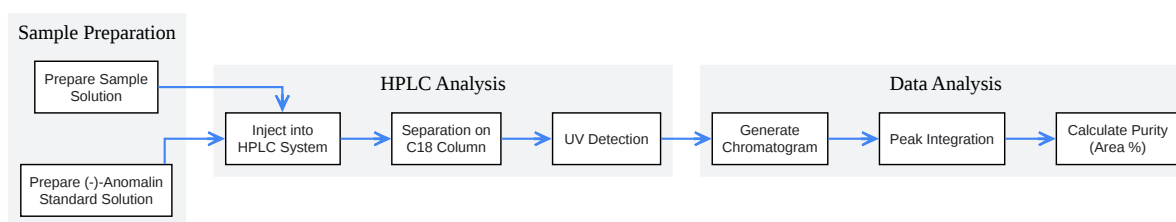
High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of an analytical standard by separating the main compound from any impurities.

Experimental Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).

- Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of (-)-Anomalin.
- Injection Volume: 10 μ L.
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.



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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
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